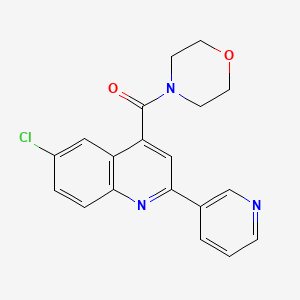

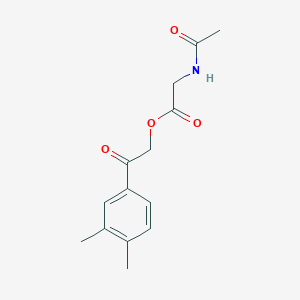

N-环戊基-2-(4-乙氧苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds structurally related to N-cyclopentyl-2-(4-ethoxyphenyl)acetamide involves various chemical strategies, including enantio- and diastereoselective synthesis techniques. For example, the enantio- and diastereoselective synthesis of a related compound, N-((1R,2R,3R,4R)-2,3-diacetoxy-4(acetoxymethyl)cyclopentyl)acetamide, a key intermediate in the synthesis of cyclaradine, utilizes enzyme-catalyzed asymmetric hydrolysis followed by functional group modification (Norimine et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-2-(4-ethoxyphenyl)acetamide has been elucidated using various spectroscopic techniques, including NMR, X-ray crystallography, and computational methods. For instance, the structure of N-(2-hydroxyphenyl)acetamide derivatives was investigated, revealing insights into the bonding and conformation of these molecules (Nikonov et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-cyclopentyl-2-(4-ethoxyphenyl)acetamide derivatives often focus on functional group transformations and the synthesis of heterocyclic compounds. For example, the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide showcases the reaction mechanisms and conditions favoring specific product formation (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. The crystalline structure of related acetamide derivatives, for example, provides information on molecular packing, hydrogen bonding, and potential polymorphism (Caira et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, play a significant role in the utility of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide in synthetic chemistry and drug development. The exploration of catalytic systems for the synthesis of related acetamide compounds demonstrates the importance of selectivity, yield, and environmental impact in chemical synthesis (Vavasori et al., 2023).

科学研究应用

化学选择性乙酰化

特定化合物中氨基的化学选择性乙酰化,例如 2-氨基苯酚转化为 N-(2-羟基苯基)乙酰胺,证明了乙酰胺衍生物在合成抗疟药中间体的效用。该工艺采用 Novozym 435 等催化剂,探索各种酰基供体,强调了乙酰胺化合物的合成多功能性和潜在的药物应用 (Magadum & Yadav, 2018).

生物活性代谢物形成

对乙酰氨基酚(扑热息痛)代谢形成生物活性 N-酰基苯胺 AM404,说明乙酰胺衍生物在通过内源性大麻素和 TRPV1 系统调节疼痛和体温调节通路中具有药理学意义。这突出了乙酰胺化合物在药物代谢中的作用以及它们对疼痛和发烧调节的影响 (Högestätt 等,2005).

衍生物的药理活性

对新型乙酰胺衍生物(例如 N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺)的合成和药理学评估的研究显示出潜在的细胞毒性、抗炎、镇痛和解热活性。这些研究表明乙酰胺衍生物在开发针对各种疾病的新疗法方面具有广泛的治疗潜力 (Rani 等,2016).

蛋白酪氨酸磷酸酶 1B 抑制

乙酰胺衍生物已被设计和合成,以抑制其对蛋白酪氨酸磷酸酶 1B (PTP1B) 的活性,证明了它们在抗糖尿病治疗中的潜力。这表明乙酰胺化合物可用于解决糖尿病和相关代谢疾病 (Saxena 等,2009).

安全和危害

未来方向

作用机制

Target of Action

It is structurally similar to acetamide and phenacetin , which are known to interact with various proteins and enzymes in the body

Mode of Action

Based on its structural similarity to phenacetin , it may exert its effects by acting on the sensory tracts of the spinal cord. Additionally, it may have a depressant action on the heart, where it acts as a negative inotrope . More research is required to confirm these hypotheses and to fully understand the compound’s mode of action.

Biochemical Pathways

Given its structural similarity to phenacetin , it may affect similar biochemical pathways. Phenacetin is known to act as an antipyretic, acting on the brain to decrease the temperature set point

Result of Action

Based on its structural similarity to phenacetin , it may have analgesic and antipyretic effects. More research is needed to confirm these effects and to understand the compound’s overall impact on the body.

属性

IUPAC Name |

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUWILORUKEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)

![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)